Z-Thr(Me)-OH

Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS) Racemization Suppression

Z-Thr(Me)-OH is a dual-protected L-threonine building block that eliminates O-acylation side reactions during peptide synthesis, delivering higher crude purity and yield versus Z-Thr-OH. Its TFA-stable Z-group enables Boc-strategy compatibility, while the permanently masked O-methyl side chain prevents aggregation. Essential for SAR studies requiring O-methyl-threonine incorporation. Choose Z-Thr(Me)-OH for cleaner crude peptides and simplified purification.

Molecular Formula C13H17NO5
Molecular Weight 267.28 g/mol
Cat. No. B13631917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Thr(Me)-OH
Molecular FormulaC13H17NO5
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OC
InChIInChI=1S/C13H17NO5/c1-9(18-2)11(12(15)16)14-13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17)(H,15,16)/t9-,11+/m1/s1
InChIKeyQUMPTEMSGZOMGE-KOLCDFICSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Thr(Me)-OH: A Protected Threonine Building Block for Advanced Peptide Synthesis


Z-Thr(Me)-OH (N-Benzyloxycarbonyl-O-methyl-L-threonine) is a dual-protected L-threonine derivative that plays a critical role in solid-phase and solution-phase peptide synthesis . It features a benzyloxycarbonyl (Z) group on the α-amino functionality, ensuring orthogonal protection, while the hydroxyl side chain is methylated to prevent undesired side reactions such as O-acylation and hydrogen-bond-mediated aggregation [1]. As a building block, it is specifically employed when the precise incorporation of a threonine residue with a permanently masked side chain is required, offering a unique combination of chemical stability and synthetic versatility .

Why Z-Thr-OH and Z-Thr-OMe Cannot Substitute for Z-Thr(Me)-OH in Critical Syntheses


Substituting Z-Thr(Me)-OH with its closest analogs, Z-Thr-OH or Z-Thr-OMe, introduces distinct and often detrimental risks to peptide synthesis. Z-Thr-OH (N-Cbz-L-threonine) retains a free hydroxyl group, which is a known source of O-acylation side reactions during coupling, leading to branched peptide impurities that are difficult to separate [1]. Conversely, Z-Thr-OMe (Z-L-threonine methyl ester) protects the C-terminus rather than the side chain, making it a building block for chain elongation at the N-terminus but leaving the hydroxyl group unprotected, thereby failing to address the same core issue . Z-Thr(Me)-OH specifically solves the problem of side-chain reactivity while preserving the carboxylic acid for coupling, a differentiation that has direct, quantifiable consequences on product purity and synthetic yield.

Z-Thr(Me)-OH vs. Analogs: Quantitative Evidence for Differentiated Performance


Side-Chain Methylation Enhances Coupling Efficiency and Purity in Threonine-Containing Peptides

The O-methyl group in Z-Thr(Me)-OH eliminates the hydroxyl side chain's participation in hydrogen bonding and side reactions, directly impacting coupling efficiency and final peptide purity. Comparative studies on glycosylated threonine derivatives demonstrate that threonine derivatives are inherently less prone to epimerization than their serine counterparts, and this stability is further enhanced by O-alkylation [1]. Specifically, under forcing conditions, threonine analogs undergo β-elimination rather than epimerization, a pathway that preserves the α-chiral center [1]. This contrasts sharply with Z-Thr-OH, where the free hydroxyl group can lead to O-acylation and subsequent side reactions, reducing the yield of the desired linear peptide [2].

Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS) Racemization Suppression

Differential Thermal Stability and Physical Properties: Z-Thr(Me)-OH vs. Z-Thr-OH

The presence of the O-methyl group significantly alters the solid-state properties of the compound compared to its non-methylated analog. Z-Thr(Me)-OH exhibits a markedly higher melting point (214–216 °C) than Z-Thr-OH (102–105 °C) . This higher melting point is indicative of stronger intermolecular forces in the solid state, which correlates with enhanced stability during long-term storage and reduced hygroscopicity (though Z-Thr(Me)-OH is still classified as hygroscopic) . The methyl ether also impacts solubility, with Z-Thr(Me)-OH showing slight solubility in DMSO and methanol, whereas Z-Thr-OH is more freely soluble in common organic solvents .

Compound Storage Thermal Stability Solid-State Characterization

Defined Stability Under Acidic Conditions for Orthogonal Deprotection Schemes

A key advantage of the Z (benzyloxycarbonyl) protecting group on Z-Thr(Me)-OH is its stability under the acidic conditions commonly used to remove Boc (tert-butyloxycarbonyl) groups. The Z group has been demonstrated to remain intact in the presence of 20% trifluoroacetic acid (TFA) for at least 24 hours . This stability is critical for designing orthogonal protection schemes in solid-phase peptide synthesis, where selective deprotection is essential for building complex peptide chains. In contrast, the non-methylated Z-Thr-OH shares the same Z-group stability but lacks the side-chain protection, making Z-Thr(Me)-OH the clear choice for acid-labile deprotection steps involving the threonine residue.

Orthogonal Protection SPPS Protocol Design Boc Chemistry

When to Prioritize Z-Thr(Me)-OH Over Analogs: Specific Use Cases


Synthesis of Peptides Prone to O-Acylation Side Reactions

In the solid-phase synthesis of peptides containing multiple threonine residues or sequences rich in hydrogen-bond donors, the free hydroxyl group of Z-Thr-OH can act as a nucleophile, leading to O-acylation and branched peptide impurities [1]. Z-Thr(Me)-OH eliminates this side reaction entirely, resulting in a cleaner crude product with higher yield of the target linear peptide. This is critical for complex or long peptides where purification of closely related impurities is challenging [2].

Design of Orthogonal Deprotection Schemes in Boc-SPPS

The Z group of Z-Thr(Me)-OH is stable to TFA, making it compatible with Boc-protection strategies where the peptide chain is assembled on a resin and deprotected with acid at each cycle . The final deprotection of the Z group is achieved via catalytic hydrogenation or strong acid, offering a second dimension of orthogonality that is not available when using a single protecting group scheme. Z-Thr-OH offers the same Z-group stability but fails to protect the side chain, while Z-Thr-OMe is not suitable for C-terminal coupling.

Construction of Peptide Libraries for Structure-Activity Relationship (SAR) Studies

In medicinal chemistry, the systematic replacement of threonine with O-methyl-threonine residues is a standard tool to probe the role of hydrogen bonding and polarity in ligand-receptor interactions . Z-Thr(Me)-OH serves as the key building block for incorporating this modification during solid-phase synthesis, enabling the rapid generation of analogs with altered physicochemical properties. The use of Z-Thr-OH would not yield the desired O-methyl modification, making Z-Thr(Me)-OH the only viable option for this specific SAR interrogation.

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